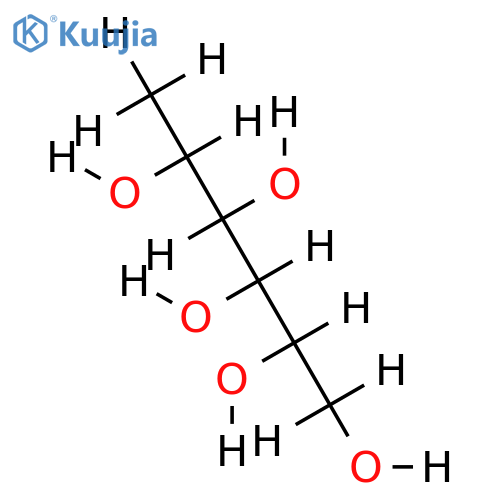Cas no 488-28-8 (L-Rhamnitol)

L-Rhamnitol 化学的及び物理的性質
名前と識別子
-
- 1-Deoxygalactitol,,
- L-Rhamnitol
- Rhamnitol
- 488-28-8
- MD170708
- Q63390534
- DB02399
- Mannitol, 1-deoxy-, L-
- IHI9UGC58P
- SKCKOFZKJLZSFA-BXKVDMCESA-N
- (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol
- 6-deoxy L-mannitol
- 1-deoxy-L-mannitol
- SCHEMBL2065096
- (2S,3S,4S,5S)-Hexane-1,2,3,4,5-pentaol
- UNII-IHI9UGC58P
- RNT
- 6-Deoxy-L-mannitol
- Rhamnitol, L-
- CHEBI:45530
- L-Mannitol, 1-deoxy-
- NS00068875
- 1-Deoxy-L-mannitol; 1-Deoxy-L-mannitol; 6-Deoxy-L-mannitol; L-Rhamnitol; Rhamnitol
-
- インチ: InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3
- InChIKey: SKCKOFZKJLZSFA-UHFFFAOYSA-N
- ほほえんだ: CC(O)C(O)C(O)C(O)CO
計算された属性
- せいみつぶんしりょう: 166.08412354g/mol
- どういたいしつりょう: 166.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 101Ų
L-Rhamnitol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | MD170708-25 mg |
1-Deoxy-L-mannitol |
488-28-8 | 25mg |
$104.00 | 2023-01-03 | ||
| A2B Chem LLC | AW55369-500mg |
L-Mannitol, 1-deoxy- |
488-28-8 | 500mg |
$864.00 | 2023-12-30 | ||
| A2B Chem LLC | AW55369-1g |
L-Mannitol, 1-deoxy- |
488-28-8 | 1g |
$1398.00 | 2023-12-30 | ||
| TRC | R314990-1g |
L-Rhamnitol |
488-28-8 | 1g |
$ 1420.00 | 2023-09-06 | ||
| TRC | R314990-100mg |
L-Rhamnitol |
488-28-8 | 100mg |
$ 178.00 | 2023-09-06 | ||
| TRC | R314990-500mg |
L-Rhamnitol |
488-28-8 | 500mg |
$ 826.00 | 2023-09-06 | ||
| Biosynth | MD170708-100 mg |
1-Deoxy-L-mannitol |
488-28-8 | 100MG |
$284.00 | 2023-01-03 | ||
| TRC | R314990-1000mg |
L-Rhamnitol |
488-28-8 | 1g |
$1397.00 | 2023-05-17 | ||
| A2B Chem LLC | AW55369-100mg |
L-Mannitol, 1-deoxy- |
488-28-8 | 100mg |
$281.00 | 2023-12-30 | ||
| Biosynth | MD170708-50 mg |
1-Deoxy-L-mannitol |
488-28-8 | 50mg |
$177.00 | 2023-01-03 |
L-Rhamnitol 関連文献
-
1. Optical rotations and conformations of (S)-propane-1,2-diol, D-threo-butane-2,3-diol and some alditols in aqueous and non-aqueous mediaDavid Lewis J. Chem. Soc. Perkin Trans. 2 1991 197
-
2. 1H nuclear magnetic resonance spectra and conformations of deoxyalditols in deuterium oxideDuncan G. Gillies,David Lewis J. Chem. Soc. Perkin Trans. 2 1985 1155
L-Rhamnitolに関する追加情報
L-ラムニトール(CAS No. 488-28-8)の特性と応用:天然由来成分の可能性を探る
L-ラムニトール(L-Rhamnitol)は、天然に存在する糖アルコールの一種であり、CAS登録番号488-28-8で特定される有機化合物です。植物や微生物の代謝産物として発見され、近年ではその保湿効果や低刺激性が注目されています。特にスキンケアや化粧品原料としての需要が高まっており、バイオベース素材への関心と相まって研究が進められています。
化学的には、L-ラムニトールはペントース由来の構造を持ち、水溶性が高いことが特徴です。この性質を活かし、医薬品添加物や食品安定剤としての応用が検討されています。また、抗酸化作用に関する研究も行われており、アンチエイジング効果を期待した製品開発が進められています。
現在の市場動向として、サステナブル原料への需要増加に伴い、L-ラムニトールのような天然由来成分への注目が集まっています。消費者が求めるクリーンラベルやヴィーガン対応製品との親和性も高く、植物性成分をテーマにした商品開発において重要な役割を果たす可能性があります。
産業利用においては、バイオテクノロジーを活用した生産プロセスの最適化が進められています。従来の化学合成に比べ、発酵法を用いることでより高純度な製品を得られるため、グリーンケミストリーの観点からも意義があります。さらに、L-ラムニトールの生分解性は環境負荷低減に貢献し、SDGs達成に向けた素材としての価値を高めています。
研究分野では、L-ラムニトールの生理活性に関する基礎研究が継続されています。特に、腸内細菌叢への影響やプレバイオティクスとしての可能性が調査されており、機能性食品への応用が期待されています。また、創傷治癒促進効果に関する報告もあり、医療材料開発への展開も視野に入れられています。
安全性に関しては、L-ラムニトールは一般的に低毒性とされ、多くの国で食品添加物として認可されています。ただし、アレルギー反応を示す例も報告されているため、製品化に際しては適切な安全性評価が求められます。最近では、in vitro試験を用いた代替法による評価が進められ、動物実験削減の流れに対応したデータ蓄積が行われています。
今後の展望として、L-ラムニトールはパーソナライズドニュートリションやテーラーメイド製品への応用が期待されています。個々人の代謝特性に合わせた配合設計や、マイクロバイオーム研究との連携により、新たな価値創造が可能となるでしょう。また、ナノテクノロジ��を活用したドラッグデリバリーシステムへの応用も研究テーマとして注目されています。
総じて、L-ラムニトール(488-28-8)は、その多様な特性からクロスインダストリーで活用可能な素材です。持続可能な開発の観点からも重要性が増しており、今後の研究進展と市場拡大が期待されています。
488-28-8 (L-Rhamnitol) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)




